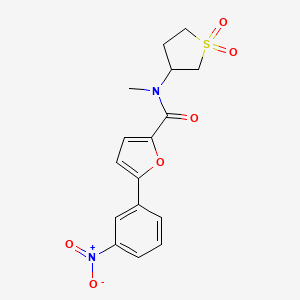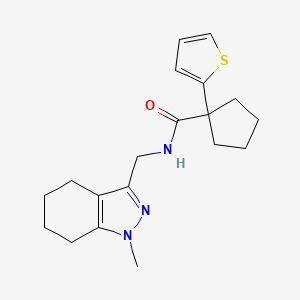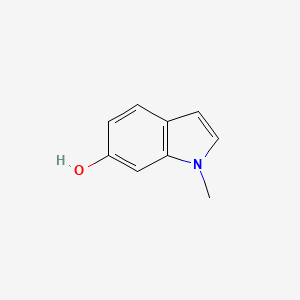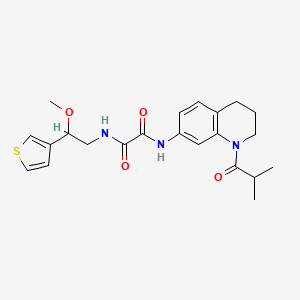![molecular formula C13H11F3N2 B2508742 N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 1038384-29-0](/img/structure/B2508742.png)
N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a source of the trifluoromethyl group, followed by the introduction of the amine groups. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The trifluoromethyl group would be attached to one of these carbon atoms, and the two amine groups would be attached to two other carbon atoms on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and resistance to degradation .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine serves as a valuable starting material for the preparation of arylbenzimidazole-based organic light-emitting diodes (OLEDs) . These OLEDs exhibit efficient electroluminescence and are used in displays, lighting, and other optoelectronic devices.
Lewis Acid Catalysis
Benzotriazolium salts, derived from substituted benzenediamines, are employed as Lewis acid catalysts in the Nazarov reaction . This reaction is crucial for the synthesis of various organic compounds, making N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine an essential precursor.
Organic Electronic Devices
Dihydrotetraazaanthracenes, synthesized from N-substituted ortho-phenylenediamines, serve as novel materials for organic electronic devices . These compounds find applications in transistors, sensors, and other electronic components.
Cytotoxicity Studies
1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been evaluated for their cytotoxicity against cancer cells . N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine derivatives may contribute to anticancer drug development.
Non-Covalent Organocatalysis
Benzene-1,2-diamine derivatives have been investigated as double hydrogen bond donors in non-covalent organocatalysts . These catalysts play a crucial role in promoting specific chemical reactions.
Aromatic Polyamides
Triphenylamine-based diamines, including N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, serve as versatile monomers for synthesizing aromatic polyamides with diverse properties . These polyamides find applications in materials science, including high-performance fibers and coatings.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)17/h1-8,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZMYKQMTYZNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)


![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)


![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)